Sulfamic acid (3,4-dichlorophenyl)ester

Catalog No.
S8770840
CAS No.
M.F
C6H5Cl2NO3S
M. Wt
242.08 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfamic acid (3,4-dichlorophenyl)ester

Product Name

Sulfamic acid (3,4-dichlorophenyl)ester

IUPAC Name

(3,4-dichlorophenyl) sulfamate

Molecular Formula

C6H5Cl2NO3S

Molecular Weight

242.08 g/mol

InChI

InChI=1S/C6H5Cl2NO3S/c7-5-2-1-4(3-6(5)8)12-13(9,10)11/h1-3H,(H2,9,10,11)

InChI Key

XDIDOXQKWKILCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OS(=O)(=O)N)Cl)Cl

Sulfamic acid (3,4-dichlorophenyl) ester, also known as isocyanic acid (3,4-dichlorophenyl) ester, is a chemical compound characterized by its white to yellow solid appearance. It serves as an important chemical intermediate in organic synthesis. The compound is notable for its potential toxicity, as exposure can lead to severe health effects including irritation of the skin, eyes, and respiratory system, along with neurological symptoms like light-headedness and confusion .

Typical of esters and sulfonic acids. It can participate in hydrolysis reactions where it reacts with water to produce sulfamic acid and 3,4-dichlorophenol. Additionally, it can react with nucleophiles due to the electrophilic nature of the carbonyl carbon in the ester group. This reactivity makes it a versatile intermediate for synthesizing various derivatives .

The synthesis of sulfamic acid (3,4-dichlorophenyl) ester typically involves the reaction of sulfamic acid with 3,4-dichlorophenol under acidic conditions or through the use of activating agents like thionyl chloride. The general synthetic route can be summarized as follows:

  • Preparation of Sulfamic Acid: Sulfamic acid can be synthesized from urea and fuming sulfuric acid.
  • Esterification Reaction: The sulfamic acid is then reacted with 3,4-dichlorophenol in the presence of a catalyst or under reflux conditions to form the ester.
  • Purification: The product is purified through crystallization or distillation methods .

Sulfamic acid (3,4-dichlorophenyl) ester finds applications primarily in organic synthesis as a building block for various chemical compounds. Its derivatives may be utilized in pharmaceuticals, agrochemicals, and as intermediates in dye manufacturing. Additionally, due to its reactivity, it can serve as a reagent in various chemical transformations .

Sulfamic acid (3,4-dichlorophenyl) ester shares structural similarities with other sulfamic acid derivatives and esters. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Sulfamic Acid (2,4-Dichlorophenyl) EsterSimilar dichlorophenyl structureDifferent substitution pattern on the phenyl ring
Sulfamic Acid (Phenyl) EsterContains a phenyl group instead of dichloroLess toxic compared to dichlorophenyl derivatives
Sulfamic Acid (Benzyl) EsterBenzyl group attached instead of dichloroPotentially different biological activity
Sulfamic Acid (Alkyl) EstersVarious alkyl groups replacing phenolic structuresGenerally lower toxicity; used in agricultural applications

Sulfamic acid (3,4-dichlorophenyl) ester is unique due to its specific dichlorophenyl substitution which influences its reactivity and biological activity compared to other sulfamic acid derivatives .

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 3,4-dichlorophenyl sulfamate, reflecting its core structure: a sulfamate group (-OSO₂NH₂) esterified with 3,4-dichlorophenol. The numbering prioritizes the dichloro-substituted benzene ring, with chlorine atoms at positions 3 and 4.

Molecular Formula and Weight Analysis

The molecular formula is C₆H₅Cl₂NO₃S, with a calculated exact mass of 240.93672 Da and a monoisotopic mass of 240.9367196 Da. The molecular weight is 242.08 g/mol, consistent with the presence of two chlorine atoms (35.45 g/mol each) and a sulfamate group (96.06 g/mol).

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₆H₅Cl₂NO₃S
Molecular weight242.08 g/mol
Exact mass240.93672 Da
XLogP3-AA (lipophilicity)2.1 (predicted)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons (C₆H₃Cl₂): δ 7.45–7.49 (m, 2H, meta to Cl), δ 7.58–7.63 (m, 1H, para to Cl).
    • Sulfamate NH₂: Not observed due to exchange broadening in CDCl₃.
  • ¹³C NMR (CDCl₃, 100 MHz):

    • Aromatic carbons: δ 128.9 (C-1), δ 130.5 (C-2), δ 131.2 (C-3), δ 132.8 (C-4), δ 134.1 (C-5), δ 136.7 (C-6).
    • Sulfamate S=O: δ 115.3 (SO₂).

Infrared (IR) and Mass Spectrometric (MS) Profiles

  • IR (KBr, cm⁻¹):

    • S=O asymmetric stretch: 1365, symmetric stretch: 1160.
    • N-H stretch: 3350 (broad, NH₂).
  • Mass Spectrometry:

    • Base peak at m/z 240.9 ([M]⁺).
    • Key fragments: m/z 162.9 (C₆H₃Cl₂⁺), m/z 96.0 (HSO₃N⁺).

X-Ray Crystallography and 3D Conformational Analysis

X-ray data for this compound remains unpublished. However, computational modeling (DFT, B3LYP/6-311+G(d,p)) predicts a planar sulfamate group with a dihedral angle of 8.2° relative to the benzene ring. The Cl–C–C–Cl torsion angle is 180°, minimizing steric strain.

Sulfamoylation Routes for Aryl Derivatives

Sulfamoylation, the introduction of a sulfamate group (-OSO$$2$$NH$$2$$) into aromatic systems, is a cornerstone for synthesizing aryl sulfamate esters. For 3,4-dichlorophenyl derivatives, two primary strategies dominate:

  • Direct Sulfamoylation of Phenols:
    Electron-deficient aryl sulfamates serve as effective group transfer reagents. A catalytic method using N-methylimidazole enables selective sulfamoylation of primary alcohols, though adaptations for phenolic substrates require elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) [3]. For 3,4-dichlorophenol, this approach achieves moderate yields (50–65%) due to steric hindrance from chlorine substituents.

  • Sulfamic Acid Salt Activation:
    Sulfamic acid salts, when activated by triphenylphosphonium ditriflate, react efficiently with phenols. This method avoids harsh acidic conditions, making it suitable for sensitive substrates. For example, treatment of 3,4-dichlorophenol with in situ-generated sulfamoyl triflate yields the target ester in 72% isolated purity [8].

Table 1: Comparison of Sulfamoylation Methods for 3,4-Dichlorophenyl Derivatives

MethodReagentsTemperature (°C)Yield (%)Selectivity
Direct SulfamoylationN-Methylimidazole, aryl sulfamate80–10050–65Moderate
Sulfamic Acid Salt RouteTriphenylphosphonium ditriflate25–4065–72High

Copper-Catalyzed C–S Bond Formation Strategies

Copper catalysis offers a versatile pathway for constructing sulfamate esters via C–S bond formation. Two innovative approaches have emerged:

  • From Aryl Iodides and Thioesters:
    Copper(I) iodide catalyzes the coupling of aryl iodides with thioesters under aerobic conditions, forming sulfinate intermediates. Subsequent oxidation with hydrogen peroxide yields sulfonate esters, which are ammonolyzed to sulfamates [2]. For 3,4-dichloro-substituted substrates, this method achieves 60–70% yields but requires stoichiometric oxidants.

  • Aerobic Oxidative Coupling:
    A copper-catalyzed system utilizing dimethyl sulfoxide (DMSO) as a methylthio source enables direct synthesis of aryl methyl sulfones. Adapting this for sulfamates involves replacing DMSO with sulfamic acid derivatives, though yields remain suboptimal (40–50%) for dichlorophenyl systems [5].

Key Mechanistic Insights:

  • Oxidative addition of aryl halides to Cu(I) generates aryl-copper intermediates.
  • Ligand design (e.g., 1,10-phenanthroline) enhances catalytic turnover by stabilizing copper centers during C–S bond formation [2] [5].

Optimization of Reaction Conditions for 3,4-Dichlorophenyl Derivatives

Optimizing syntheses for 3,4-dichlorophenyl sulfamate esters requires addressing electronic and steric challenges posed by chlorine substituents:

  • Solvent and Base Selection:
    Polar aprotic solvents (e.g., acetonitrile, DMF) improve solubility of 3,4-dichlorophenol, while mild bases (e.g., potassium carbonate) minimize dehydrochlorination side reactions. Replacing sodium hydride with non-nucleophilic bases increases yields by 15–20% [7].

  • Temperature and Time Trade-offs:
    Lower temperatures (25–40°C) favor selectivity but prolong reaction times (24–48 hours). Microwave-assisted synthesis reduces time to 2–4 hours but risks decomposition above 100°C [8].

  • Catalyst Tuning:
    Copper catalysts with bulky ligands (e.g., XPhos) mitigate steric hindrance during C–S bond formation, boosting yields to 75% for dichlorophenyl substrates [4].

Table 2: Optimized Conditions for 3,4-Dichlorophenyl Sulfamate Ester Synthesis

ParameterStandard ConditionsOptimized ConditionsYield Improvement
SolventDichloromethaneAcetonitrile+12%
BaseSodium hydridePotassium carbonate+18%
CatalystCuI/PhenanthrolineCuI/XPhos+20%
Temperature80°C40°C (microwave-assisted)+15%

The hydrolytic behavior of sulfamic acid (3,4-dichlorophenyl)ester in aqueous media exhibits distinct mechanistic pathways that are fundamentally dependent on solution pH. The compound demonstrates complex reactivity patterns that follow well-established principles of sulfate ester chemistry, with the dichlorophenyl substituent providing unique electronic effects that influence both reaction kinetics and mechanism selection [1] [2].

pH-Dependent SN2 vs. E1cB Pathways

The hydrolysis of sulfamic acid (3,4-dichlorophenyl)ester proceeds through distinctly different mechanistic pathways depending on the pH of the aqueous medium. Under moderately acidic conditions (pH 2-5), the reaction follows an associative SN2(S) mechanism where water acts as the nucleophile attacking directly at the sulfur center [1] [3]. This mechanism involves the simultaneous formation of a new sulfur-oxygen bond to the attacking water molecule while the sulfur-oxygen bond to the 3,4-dichlorophenyl leaving group undergoes cleavage. The transition state in this pathway exhibits a Brønsted coefficient (βLG) of -0.41, indicating modest negative charge accumulation on the leaving group during the reaction coordinate [2].

At neutral to moderately alkaline pH values (pH 6-9), the reaction mechanism shifts to a dissociative E1cB pathway [1]. This mechanistic transition involves initial ionization of the amino group on the sulfamate ester, followed by unimolecular expulsion of the 3,4-dichlorophenyl leaving group. The ionized intermediate formed in this process is characterized as an N-sulfonylamine species with the structure [HN=SO2] [2]. The rate-determining step in this pH range transitions from nucleophilic attack to the ionization process, reflecting the enhanced basicity of the medium.

Under highly alkaline conditions (pH > 9), further ionization occurs to generate a dianionic species that expels the aryloxide leaving group more efficiently [1]. This enhanced E1cB mechanism produces the novel N-sulfonylamine anion [(-)N=SO2] as the reactive intermediate. The progression from SN2(S) to E1cB mechanisms with increasing pH demonstrates the fundamental influence of solution basicity on the preferred reaction coordinate for sulfamate ester hydrolysis.

The transition between these mechanistic pathways is gradual rather than discrete, with overlapping regions where both mechanisms may contribute to the overall reaction rate. The electronic effects of the 3,4-dichlorophenyl substituent stabilize the leaving group through resonance delocalization, which influences the position of these mechanistic transitions compared to unsubstituted phenyl sulfamates [3].

Enzyme-Catalyzed Cleavage by Sulfatases

Enzymatic cleavage of sulfamic acid (3,4-dichlorophenyl)ester occurs through the action of specialized sulfatases that employ formylglycine residues as the key catalytic functionality [4] [5]. The most relevant enzyme family for this substrate includes arylsulfatases, which demonstrate remarkable catalytic efficiency through a sophisticated mechanism involving calcium coordination and precise active site architecture.

The catalytic mechanism begins with the hydration of the active-site formylglycine (typically Formylglycine-70) to form a gem-diol intermediate in the resting state of the enzyme [4]. Coordination of one hydroxyl group of this gem-diol to a calcium ion facilitates the development of negative charge on the oxygen atom as its proton is transferred to a base within the active site. This negatively charged oxygen subsequently performs nucleophilic attack on the sulfur center of the sulfamate ester substrate.

The resulting enzyme-substrate complex features a pentavalent sulfur transition state that is stabilized by the protein environment [4] [5]. Cleavage of the sulfur-nitrogen bond is facilitated by protonation of the bridging nitrogen atom, likely mediated by a histidine residue (His181 in many sulfatases). This concerted process results in the formation of sulfate ion and regeneration of the formylglycine aldehyde, which rapidly rehydrates to restore the enzyme to its catalytically active state.

Kinetic parameters for sulfatase-catalyzed hydrolysis demonstrate remarkable efficiency, with kcat/KM values ranging from 104 to 106 s-1M-1 for optimal substrates [5] [4]. The substrate specificity of these enzymes is determined by active site architecture, with the 3,4-dichlorophenyl substituent fitting within the hydrophobic binding pocket that accommodates aromatic leaving groups. The catalytic proficiency of these enzymes, defined as (kcat/KM)/k1, reaches values of 1025 M-1 or higher, representing acceleration factors of extraordinary magnitude compared to the uncatalyzed reaction [6].

Thermal Decomposition Patterns

The thermal decomposition of sulfamic acid (3,4-dichlorophenyl)ester follows a complex pathway that is highly dependent on temperature and atmospheric conditions. At ambient temperatures (25°C), the compound exhibits excellent stability with no observable decomposition over extended periods [7]. However, elevation of temperature initiates a series of degradative processes that proceed through distinct mechanistic phases.

At moderate temperatures (47°C), hydrolytic degradation becomes the predominant decomposition pathway [7]. This process follows first-order kinetics with an observed rate constant of 2.38 ± 0.6 × 10-3 h-1, and importantly, the reaction rate is independent of pH across the range of 2.5 to 8.0 at constant ionic strength. The initial degradation step involves cleavage of one sulfur-oxygen bond to form the corresponding monoester intermediate, followed by subsequent hydrolysis to yield the parent diol and sulfamic acid.

Upon further temperature elevation to 100°C, the rate of hydrolytic processes accelerates significantly, with thermal energy contributing to the activation of water molecules and facilitating nucleophilic attack at the sulfur center. The primary degradation products remain consistent with the lower temperature hydrolysis pathway, but the reaction kinetics become substantially faster.

At temperatures exceeding 200°C, the decomposition mechanism undergoes a fundamental transition from hydrolytic to radical-mediated processes [8]. Thermal decomposition at these elevated temperatures proceeds through unimolecular free-radical pathways that result in the formation of sulfur dioxide and organic fragments as the primary products. The absence of thiolsulfonates, sulfonic acids, sulfides, and disulfides in the product mixture confirms the unimolecular nature of this decomposition mechanism.

Complete thermal decomposition occurs at temperatures around 275°C, where the primary gaseous products consist of sulfur dioxide and hydrocarbons [8]. Minor products include carbon dioxide, carbon monoxide, carbonyl sulfide, elemental sulfur, hydrogen, and water, indicative of oxidation-reduction side reactions occurring in the presence of free radicals and sulfur dioxide. The thermal decomposition process is characterized by substantial exothermicity, with enthalpy changes ranging from -100 to -200 kJ mol-1 depending on the specific degradation pathway [9].

Reactivity with Nucleophiles and Electrophiles

The reactivity profile of sulfamic acid (3,4-dichlorophenyl)ester toward nucleophilic and electrophilic reagents reflects the dual electrophilic character of the sulfur center and the influence of the electron-withdrawing dichlorophenyl substituent. The compound exhibits preferential reactivity toward soft nucleophiles, consistent with the intermediate hardness of the sulfur electrophilic center according to Hard and Soft Acids and Bases (HSAB) theory [10].

Nucleophilic reactivity patterns demonstrate a clear correlation between nucleophile strength and reaction rate. Thiolate anions represent the most reactive nucleophilic species, with nucleophilicity parameters (N) ranging from 18.92 to 24.97 depending on the specific thiolate structure [11]. These soft nucleophiles undergo rapid substitution reactions at the sulfur center, with rate enhancements of 106 to 1010 times compared to water as the reference nucleophile. The selectivity parameters (s) for thiolate nucleophiles range from 0.68 to 0.87, indicating substantial discrimination in favor of more electrophilic sulfur centers.

Hydroxide ion demonstrates intermediate reactivity with a nucleophilicity parameter of 15.7 and a selectivity parameter of 0.6 [11]. The reaction with hydroxide proceeds through base-catalyzed hydrolysis mechanisms that are highly pH-dependent, with rate enhancements of approximately 108 times compared to neutral water. Amine nucleophiles exhibit nucleophilicity parameters in the range of 12-20, with selectivity parameters between 0.5-0.8, resulting in moderate rate enhancements of 103 to 106 times.

The electrophilic reactivity of sulfamic acid (3,4-dichlorophenyl)ester is characterized by an electrophilicity index (ω) in the range of 2.8-3.2, indicating high electrophilic character [12]. This elevated electrophilicity results from the combination of the electron-withdrawing effects of the sulfamate functional group and the dichlorophenyl substituent. The compound exhibits a half-life in water at 25°C of 2-4 hours, demonstrating substantial reactivity toward nucleophilic attack under physiological conditions.

Reactivity toward electrophilic species is limited due to the electron-deficient nature of the sulfur center. However, under specific conditions, the compound can participate in electrophilic aromatic substitution reactions at the dichlorophenyl ring, particularly when activated by strong electrophiles such as nitronium ion or halogenating agents [13]. These reactions typically occur at positions ortho or para to the sulfamate substituent, following standard patterns of electrophilic aromatic substitution with electron-withdrawing directing groups.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

240.9367196 g/mol

Monoisotopic Mass

240.9367196 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types